molecular formula C13H17N B12925409 (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B12925409
M. Wt: 187.28 g/mol
InChI Key: YESNBFAEPGJCQQ-FIYWTHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S)-3-Phenylbicyclo[221]heptan-2-amine is a chiral bicyclic amine with a phenyl group attached to the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core, which can be derived from norbornene or norbornadiene.

    Amine Introduction: The amine group is introduced via a reductive amination reaction, where the ketone or aldehyde intermediate is treated with an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products

    Oxidation: Imine, nitrile.

    Reduction: Amine, alcohol.

    Substitution: Nitro, sulfonyl, halogenated derivatives.

Scientific Research Applications

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Bicyclo[2.2.1]heptane-2,3-diol: A similar bicyclic compound with hydroxyl groups instead of an amine and phenyl group.

    Phenylephrine: A compound with a similar phenyl group but different structural framework and functional groups.

    Bicyclo[2.1.1]hexane derivatives: Compounds with a similar bicyclic structure but different ring sizes and functional groups.

Uniqueness

(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine is unique due to its specific chiral configuration, the presence of both a phenyl group and an amine group, and its potential applications in various fields. Its structural features allow for diverse chemical modifications and functionalizations, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

(2R,3S)-3-phenylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10?,11?,12-,13-/m1/s1

InChI Key

YESNBFAEPGJCQQ-FIYWTHMPSA-N

Isomeric SMILES

C1CC2CC1[C@H]([C@@H]2N)C3=CC=CC=C3

Canonical SMILES

C1CC2CC1C(C2N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.